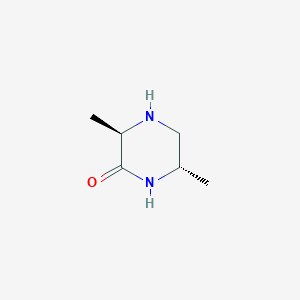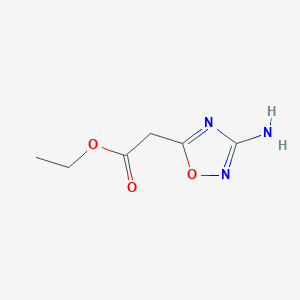![molecular formula C13H10BrFS B14032903 (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organosulfur compound that features a biphenyl core substituted with bromine, fluorine, and a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl, which is commercially available or can be synthesized from 4-bromo-2-fluoroaniline.
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane.
4-Bromo-2-fluorobiphenyl: A closely related compound with similar structural features.
Uniqueness
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the presence of both bromine and fluorine substituents on the biphenyl core, along with a methylsulfane group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H10BrFS |
|---|---|
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
LWXURDQSZFBWRR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)



![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)


